molecular formula C18H22N2O3 B2581400 1-(2-Methoxy-2-(o-tolyl)ethyl)-3-(2-methoxyphenyl)urea CAS No. 1797338-78-3

1-(2-Methoxy-2-(o-tolyl)ethyl)-3-(2-methoxyphenyl)urea

Cat. No. B2581400
CAS RN: 1797338-78-3
M. Wt: 314.385
InChI Key: WDAVOUBSOOURIM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of these compounds is not detailed in the available resources .

Scientific Research Applications

Directed Lithiation and Substitution Reactions

Directed Lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea : This research demonstrates the directed lithiation of urea derivatives, followed by reactions with various electrophiles to produce substituted products. The study showcases the utility of such urea derivatives in synthetic organic chemistry, particularly in the efficient synthesis of complex molecules (Smith, El‐Hiti, & Alshammari, 2013).

Reversible Attachment of Poly(ethylene glycol)

New Detachable Poly(ethylene glycol) Conjugates : The research introduces a novel strategy for the reversible attachment of methoxypoly(ethylene glycol) to amino-containing substrates via a urea linkage. This method has implications for drug delivery, suggesting the potential of urea derivatives in creating responsive and adaptable drug delivery systems (Zalipsky et al., 1999).

Synthesis and Application in Lossen Rearrangement

Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen Rearrangement : This study presents a method for synthesizing ureas through the Lossen rearrangement, showcasing the versatility of urea derivatives in organic synthesis. The process allows for a one-pot synthesis of ureas from carboxylic acids, highlighting the efficiency and environmental friendliness of this approach (Thalluri, Manne, Dev, & Mandal, 2014).

Synthesis and Biological Evaluation

Synthesis of Some Tetrahydropyrimidine-5-carboxylates : In this research, urea derivatives are evaluated for their metal chelating effects and inhibition profiles against key enzymes. This demonstrates the potential biomedical applications of such compounds in designing enzyme inhibitors (Sujayev et al., 2016).

Antitumor Activities

Antitumor Activities of Urea Derivatives : A specific urea derivative was synthesized and its structure characterized. The compound showed promising antitumor activity, indicating the potential of urea derivatives in cancer research and treatment development (Hu et al., 2018).

properties

IUPAC Name

1-[2-methoxy-2-(2-methylphenyl)ethyl]-3-(2-methoxyphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3/c1-13-8-4-5-9-14(13)17(23-3)12-19-18(21)20-15-10-6-7-11-16(15)22-2/h4-11,17H,12H2,1-3H3,(H2,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDAVOUBSOOURIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(CNC(=O)NC2=CC=CC=C2OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methoxy-2-(o-tolyl)ethyl)-3-(2-methoxyphenyl)urea

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